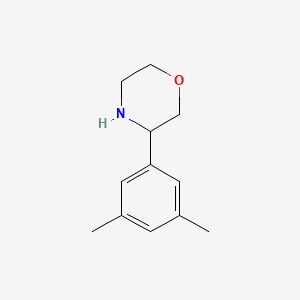
1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group, a propyl group, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the substituents. Common synthetic routes may include:
Cyclization Reactions: Starting from hydrazines and 1,3-diketones or their equivalents.
Substitution Reactions: Introducing the thiophene ring through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalytic Processes: Using catalysts to improve reaction efficiency.
Green Chemistry Approaches: Minimizing waste and using environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or sulfoxides.
Reduction: Reduction of the thiophene ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution on the pyrazole or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents for cross-coupling.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for 1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine: Lacks the propyl group.
4-Propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine: Lacks the methyl group.
1-Methyl-4-propyl-1h-pyrazol-5-amine: Lacks the thiophene ring.
Uniqueness
The unique combination of substituents in 1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15N3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
2-methyl-4-propyl-5-thiophen-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H15N3S/c1-3-5-8-10(9-6-4-7-15-9)13-14(2)11(8)12/h4,6-7H,3,5,12H2,1-2H3 |
InChI Key |
SESGNFPISKPOCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N=C1C2=CC=CS2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)


![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13533332.png)

